Cyclization of Nitropyridine Carbamates: One approach involves the acid-catalyzed cyclization of nitropyridine carbamates [, ]. Both traditional heating and microwave-assisted methods have proven effective in achieving high yields of the desired cyclic urea product.
Multi-step Synthesis from Pyridin-4-ol: Another strategy involves a five-step synthesis starting from pyridin-4-ol []. This method entails nitration, chlorination, N-alkylation, reduction, and condensation reactions to arrive at the target imidazo[4,5-c]pyridin-2-one derivative.
Other Synthetic Routes: Several other synthetic approaches to related imidazo-pyridine derivatives, such as imidazo[4,5-b]pyridin-2-ones, are described, offering valuable insights for further exploration [, , , , ].
Respiratory Syncytial Virus (RSV) Inhibitors: Research highlights the potential of imidazo[4,5-c]pyridin-2-one derivatives as potent and orally bioavailable RSV inhibitors. Specifically, JNJ-53718678, a compound derived from this class, has demonstrated efficacy in a phase 2a challenge study and is currently under evaluation for treating RSV-associated bronchiolitis and pneumonia [].
Kinase Inhibitors: Imidazo[4,5-c]quinolin-2-ones, closely related structural analogs, have been identified as dual kinase inhibitors of PI3K/mTOR []. Given the crucial role of PI3K/mTOR signaling in cancer cell growth, survival, and proliferation, these findings suggest the potential application of this compound class in anti-cancer therapies.
Heat Shock Protein 90 (Hsp90) Inhibitors: Tricyclic imidazo[4,5-c]pyridines have emerged as potent Hsp90 inhibitors []. Hsp90 plays a critical role in the folding, stabilization, and activation of numerous oncoproteins, making it a promising target for cancer therapy. The development of these inhibitors has shown promising results in biochemical and cellular assays, as well as in vivo leukemia models.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8